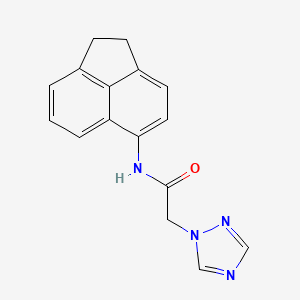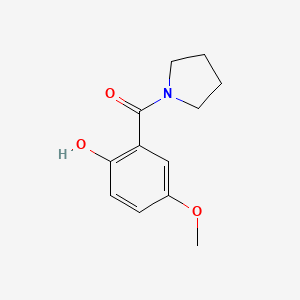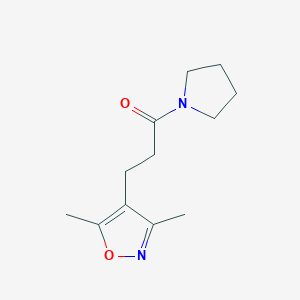
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical name, ADX-71441, and is a positive allosteric modulator of the GABAB receptor. In
作用機序
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide is a positive allosteric modulator of the GABAB receptor. The GABAB receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. ADX-71441 binds to a site on the GABAB receptor that is distinct from the binding site of the endogenous ligand, gamma-aminobutyric acid (GABA). This binding results in an enhancement of GABAergic neurotransmission, which is believed to underlie the anxiolytic and antinociceptive effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide are mediated through its interaction with the GABAB receptor. The compound has been shown to increase the affinity of the receptor for GABA, resulting in an enhancement of GABAergic neurotransmission. This enhancement leads to a reduction in neuronal excitability, which is believed to underlie the anxiolytic and antinociceptive effects of the compound. Additionally, ADX-71441 has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly through its effects on GABAergic neurotransmission in the hippocampus.
実験室実験の利点と制限
One advantage of using 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide in lab experiments is its specificity for the GABAB receptor. This specificity allows researchers to selectively modulate GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using ADX-71441 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms.
将来の方向性
There are several future directions for research on 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of interest is the potential therapeutic applications of the compound in humans. Clinical trials are needed to determine the safety and efficacy of ADX-71441 in treating anxiety disorders, chronic pain, and Alzheimer's disease. Another future direction is the development of more potent and selective positive allosteric modulators of the GABAB receptor. These compounds could have improved therapeutic potential and fewer side effects than ADX-71441. Finally, further research is needed to elucidate the mechanisms underlying the cognitive-enhancing effects of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide, which could lead to the development of new treatments for cognitive impairment.
合成法
The synthesis of 2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with 1-aminoazepane in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure ADX-71441. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for their studies.
科学的研究の応用
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anxiolytic effects in preclinical models of anxiety disorders. It has also been reported to have antinociceptive effects in animal models of chronic pain. Additionally, ADX-71441 has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(azepan-1-yl)-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-9-12(16(2)15-11)14-13(18)10-17-7-5-3-4-6-8-17/h9H,3-8,10H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWJGVNIQLIGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7507563.png)
![4-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]phenol](/img/structure/B7507565.png)
![cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507573.png)




![(E)-1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507606.png)

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7507619.png)
![1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol](/img/structure/B7507635.png)
![(E)-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507650.png)